![molecular formula C22H17NO3 B2581706 6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 124214-25-1](/img/structure/B2581706.png)
6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
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Description
The compound “6-(4-Ethoxyphenyl)benzodbenzazepine-5,7-dione” is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug development, organic synthesis, and material science.
Synthesis Analysis
While specific synthesis methods for “6-(4-Ethoxyphenyl)benzodbenzazepine-5,7-dione” were not found, related compounds have been synthesized using reactions of 2-aminophenols with alkynones . This method could potentially be adapted for the synthesis of “6-(4-Ethoxyphenyl)benzodbenzazepine-5,7-dione”.Molecular Structure Analysis
The molecule contains a total of 46 bonds, including 29 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 2 double bonds, and 18 aromatic bonds. It also features 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 imide, and 1 aromatic ether .Physical And Chemical Properties Analysis
The compound has a molecular formula of C22H17NO3. It contains several functional groups, including an ether and an imide, which could influence its physical and chemical properties .Scientific Research Applications
Enzymatic Synthesis and Microbial Reduction
Research demonstrates the use of microbial reduction processes in synthesizing key intermediates for medicinal chemistry. For instance, Patel et al. (1991) explored the stereospecific microbial reduction of 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione, highlighting the potential of utilizing microorganisms in producing high-purity chemical compounds (Patel et al., 1991).
Antagonists of Neurological Receptors
Guzikowski et al. (1997) synthesized racemic tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists for NMDA and AMPA receptors, demonstrating their potential in neurological research and as therapeutic agents for neurological disorders (Guzikowski et al., 1997).
Antimicrobial and Anti-inflammatory Agents
Kendre et al. (2015) focused on synthesizing benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, evaluating their antimicrobial and anti-inflammatory activities. This research underscores the potential of such compounds in developing new therapeutic agents (Kendre et al., 2015).
Anticancer Activity
Phutdhawong et al. (2012) synthesized and evaluated naphthoquinones fused benzazepines for their anticancer activity against various cancer cell lines, indicating the potential of such compounds in cancer research (Phutdhawong et al., 2012).
Conjugated Polyelectrolytes for Solar Cells
Hu et al. (2015) developed a novel n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, showcasing the application of benzazepine derivatives in enhancing energy conversion efficiency (Hu et al., 2015).
Liquid Crystals and Mesomorphic Studies
Yeap et al. (2010) synthesized and studied the thermal and mesomorphic behavior of heterocyclic liquid crystals containing 1,3-oxazepine-4,7-dione cores, highlighting their significance in material science and display technology (Yeap et al., 2010).
properties
IUPAC Name |
6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVPSVXDPDUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323653 |
Source
|
Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
124214-25-1 |
Source
|
Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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